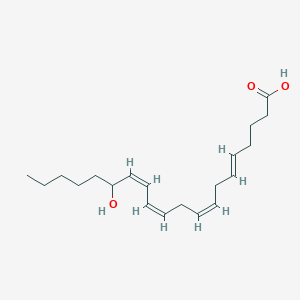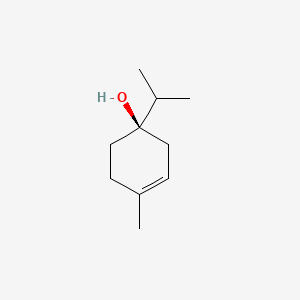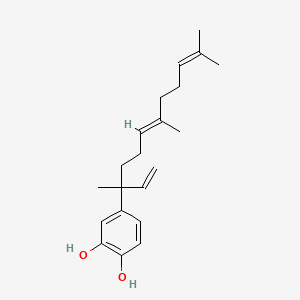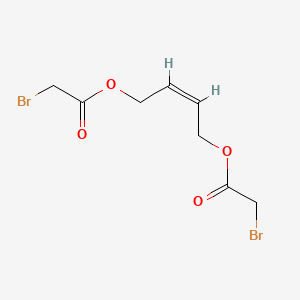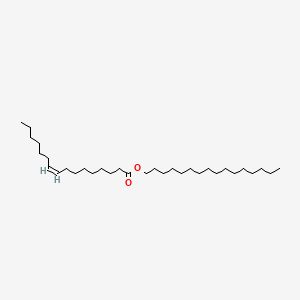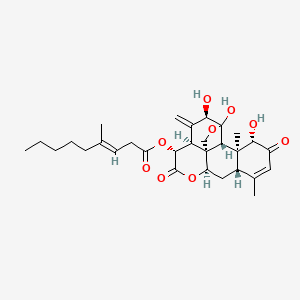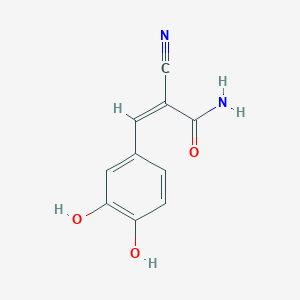
(2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Antibacterial, Antifungal, and Antimycobacterial Applications
Research indicates that certain cyanobacterial compounds, including (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide, possess antibacterial, antifungal, and antimycobacterial properties. These compounds are derived from various chemical classes, suggesting the diversity and potential of cyanobacteria as a source for antimicrobial agents. Further studies are encouraged to explore their potential as pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Environmental and Health Impact Analysis
A comprehensive study discussed the degradation of certain compounds by advanced oxidation processes (AOPs), highlighting the generation of various by-products. The study stressed the environmental and health impacts of these by-products, calling for enhanced AOPs to mitigate these effects. It's crucial to understand the pathways and implications of such degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Understanding the Role in Food Chemistry
The presence and formation of acrylamide, a compound structurally similar to (2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide, in food items, particularly during high-carbohydrate heat treatments, have been well-documented. This compound poses significant health risks, and understanding its formation, presence, and degradation in foods is crucial for ensuring food safety (Keramat, Lebail, Prost, & Jafari, 2011).
properties
Product Name |
(2Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |
InChI Key |
USOXQZNJFMKTKJ-CLTKARDFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



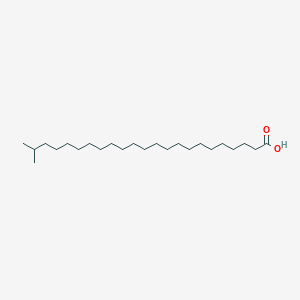
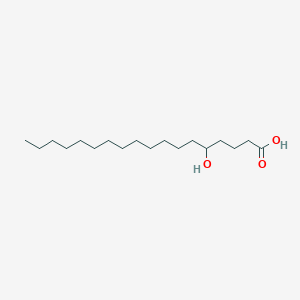
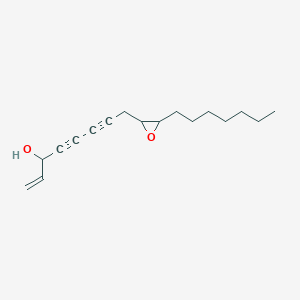
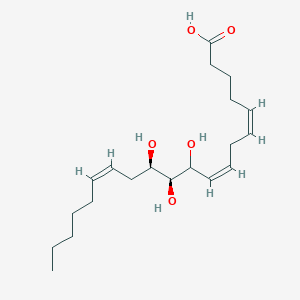
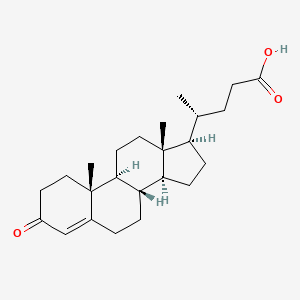
![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)
